Cas no 111515-71-0 (b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI))
![b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) structure](https://pt.kuujia.com/scimg/cas/111515-71-0x500.png)
111515-71-0 structure
Nome do Produto:b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
N.o CAS:111515-71-0
MF:C28O7
MW:448.295407295227
CID:139927
b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
- b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(
- 1H-Cycloprop[e]azulene, b-D-galactopyranoside deriv.
- b-D-Galactopyranoside,decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 6-deoxy-, 2-acetate3-(3-methyl-2-butenoate), [1aR-(1aa,4b,4ab,7a,7ab,7ba)]-
- Pittosporanoside A3
- β-D-Galactopyranoside, (1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
-
- Inchi: 1S/C28O7/c1-14(2)13-20(30)34-24-23(31)16(4)32-26(25(24)33-17(5)29)35-28(8)12-11-19-22(27(19,6)7)21-15(3)9-10-18(21)28
- Chave InChI: AVOQEGXFTSCLJJ-UHFFFAOYSA-N
- SMILES: [C][C]1[C]2[C]3C([C])([C])[C]3[C][C]C([C]2[C][C]1)(O[C]1[C](OC(=O)[C])[C](OC(/[C]=C(\[C])/[C])=O)[C]([O])[C]([C])O1)[C] |^1:0,1,2,3,5,6,7,11,15,16,20,21,24,26,27,29,30,31,32,34,^4:8,9,12,13|
Propriedades Computadas
- Massa Exacta: 272.08309
Propriedades Experimentais
- Densidade: 1.15±0.1 g/cm3(Predicted)
- Ponto de ebulição: 551.6±50.0 °C(Predicted)
- PSA: 52.54
- pka: 12.65±0.70(Predicted)
b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) Literatura Relacionada
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
111515-71-0 (b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)) Produtos relacionados
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel
